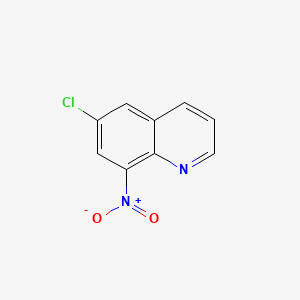

6-Chloro-8-nitroquinoline

描述

Significance of the Quinoline (B57606) Moiety as a Privileged Pharmacophore in Drug Discovery

The quinoline scaffold, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a privileged structure in the field of medicinal chemistry. nih.govnih.gov The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design and development of new therapeutic agents. nih.gov The quinoline moiety fits this description perfectly, as it forms the core of numerous natural products, particularly alkaloids, and a wide array of synthetic compounds with significant pharmacological activities. nih.govrsc.org

The utility of the quinoline ring system is demonstrated by its presence in a variety of approved drugs. nih.govnih.gov Its structure is considered highly "druggable," offering an accessible and well-understood scaffold that allows for structural optimization through established synthetic pathways. nih.gov This versatility enables researchers to modify the quinoline nucleus with different substituents, which can fine-tune its physicochemical properties and biological effects, leading to the creation of novel therapeutic compounds with enhanced pharmacological profiles. scispace.comresearchgate.net Consequently, quinoline-based compounds hold a firm position in modern medicinal chemistry, with many candidates currently under clinical investigation for various diseases. nih.gov The adaptability and proven success of the quinoline scaffold underscore its importance as a perpetual and multipurpose tool in drug discovery. rsc.orgnih.gov

Overview of Pharmacological Prospectives of Quinoline Derivatives

Quinoline derivatives are renowned for their broad spectrum of pharmacological activities, making them a focal point of research for treating a multitude of diseases. nih.govnih.gov The integration of the quinoline moiety into molecular designs can enhance both the physical and chemical properties of a compound, as well as its pharmacological behavior. nih.gov Historically, quinoline-based compounds have been pivotal, with quinine, isolated from cinchona bark, being a landmark discovery for the treatment of malaria. rsc.org This led to the development of numerous synthetic antimalarial drugs such as chloroquine (B1663885) and mefloquine. nih.gov

The therapeutic potential of quinoline derivatives extends far beyond antimalarial applications. Extensive research has demonstrated their efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal agents. nih.govscispace.comresearchgate.netorientjchem.org In oncology, quinoline derivatives have shown promise as topoisomerase inhibitors and kinase inhibitors, and they can induce apoptosis and disrupt cell migration. nih.govrsc.org The ability to modify the quinoline core allows for the development of drugs targeting specific enzymes and receptors, highlighting the scaffold's immense potential in creating innovative therapies for a wide range of medical conditions. scispace.comorientjchem.org

Table 1: Selected Pharmacological Activities of Quinoline Derivatives

| Pharmacological Activity | Description | Key Compound Examples | Citations |

|---|---|---|---|

| Anticancer | Inhibit tumor growth through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. | Camptothecin, Topotecan | nih.govnih.govrsc.org |

| Antimalarial | Interfere with the life cycle of the Plasmodium parasite. | Quinine, Chloroquine, Mefloquine | nih.govnih.govrsc.org |

| Antibacterial | Exhibit broad-spectrum activity against various bacterial strains, including drug-resistant ones. | Ciprofloxacin, Levofloxacin | nih.govnih.gov |

| Antiviral | Inhibit the replication of various viruses. | Saquinavir (contains a related isoquinoline (B145761) core) | nih.govnih.gov |

| Anti-inflammatory | Reduce inflammation by modulating inflammatory pathways. | Amodiaquine | rsc.org |

| Antifungal | Show activity against a range of fungal pathogens. | Clioquinol | nih.gov |

| Antitubercular | Effective against Mycobacterium tuberculosis. | Bedaquiline | nih.gov |

Rationale for Investigating Halogenated and Nitrated Quinoline Derivatives for Enhanced Bioactivity

The strategic modification of the quinoline scaffold with various functional groups is a key strategy in medicinal chemistry to enhance biological activity. Among the most effective modifications are the introduction of halogen atoms (halogenation) and nitro groups (nitration).

Halogenation, the incorporation of atoms like chlorine, fluorine, or bromine, can significantly improve a compound's pharmacological profile. The presence of a halogen can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve cellular uptake. orientjchem.org Structure-activity relationship (SAR) studies have frequently shown that the position and nature of the halogen substituent can profoundly impact bioactivity. For instance, the presence of a halogen atom in certain positions of the quinoline ring has been shown to enhance antimalarial and anticancer activities. rsc.orgorientjchem.org In some cases, replacing an electron-donating group with an electron-withdrawing halogen atom, such as chlorine, can boost the potency of the compound. rsc.orgresearchgate.net

The introduction of a nitro group (NO₂) is another important strategy for modulating the bioactivity of quinoline derivatives. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the quinoline ring system and its interactions with biological targets. ontosight.ai Nitrated quinoline derivatives have been investigated for a range of activities, particularly as anticancer and antiparasitic agents. nih.govbohrium.comnih.gov The biological activity of some nitro compounds is linked to their reduction potential; they can be bio-reduced within target cells to form reactive radical species that are cytotoxic. nih.gov For example, certain 8-nitroquinoline (B147351) derivatives have shown potent activity against kinetoplastid parasites, with their efficacy linked to the redox properties of the nitro group. nih.gov

A prime example that combines these features is the compound 6-Chloro-8-nitroquinoline . This molecule features both a chlorine atom at the 6-position and a nitro group at the 8-position. Such a substitution pattern makes it a subject of interest for synthetic and medicinal chemistry. It has been utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. tandfonline.com For instance, this compound serves as a starting material for producing 8-amino-5-nitro-6-phenoxyquinolines, which have been explored as potential receptor antagonists. tandfonline.com The specific arrangement of the chloro and nitro groups on the quinoline backbone provides a unique electronic and steric profile for further chemical modification and biological investigation. ontosight.ai

Table 2: Chemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| Chemical Formula | C₉H₅ClN₂O₂ | ontosight.aisigmaaldrich.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| CAS Number | 68527-66-2 | sigmaaldrich.comfluorochem.co.uk |

| Molecular Weight | 208.60 g/mol | fluorochem.co.uk |

| Appearance | Solid | nih.gov |

| InChI Key | LLXHVCBOOWNXPV-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXHVCBOOWNXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2071609 | |

| Record name | 6-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68527-66-2 | |

| Record name | 6-Chloro-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-chloro-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-chloro-8-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-8-NITROQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Pathways of 6 Chloro 8 Nitroquinoline

Nucleophilic Aromatic Substitution Reactions at Nitro-Activated Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for 6-chloro-8-nitroquinoline. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring. youtube.comyoutube.com The strongly electron-withdrawing nitro group at the C-8 position deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic substitution. youtube.comnih.gov This activation is most effective at the ortho and para positions relative to the electron-withdrawing group, as the negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the nitro group through resonance. libretexts.org

In this compound, the chlorine atom at C-6 is para to the C-8 nitro group, making it a prime site for nucleophilic attack. While the pyridine (B92270) ring is generally more electron-deficient than the benzene ring in quinoline (B57606), the powerful activating effect of the nitro group directs substitution to the carbocyclic ring. Nucleophiles such as amines, alkoxides, and thiolates can displace the chloride ion. For instance, reactions with various amines would yield N-substituted 6-amino-8-nitroquinoline derivatives. The reaction typically requires heating and may be facilitated by a base to neutralize the liberated HCl.

It is important to note that vicarious nucleophilic substitution (VNS), where a nucleophile attacks a carbon atom bearing a hydrogen atom, is also possible on nitro-activated quinolines, typically occurring at positions ortho or para to the nitro group. nih.gov

Reduction Reactions of the Nitro Group to Amino Functionalities

The nitro group of this compound can be readily reduced to a primary amino group (–NH₂) to form 6-chloro-8-aminoquinoline. This transformation is a fundamental step in the synthesis of many biologically active quinoline derivatives. A variety of reducing agents and conditions can be employed, with the choice often depending on the presence of other functional groups and the desired selectivity. google.com

Catalytic hydrogenation is a common and clean method for this reduction. rsc.orgrsc.org Reagents such as hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. rsc.org Care must be taken, as vigorous conditions or certain catalysts (like Pd/C) can sometimes lead to dehalogenation, where the chlorine atom is also replaced by hydrogen. Using a catalyst like Raney nickel can often mitigate this side reaction. rsc.org

Metal-acid systems are also widely used. Reagents like iron filings in acetic acid or hydrochloric acid, tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid are classic and effective methods for reducing aromatic nitro compounds. google.com These methods are generally tolerant of the chloro substituent. For example, the reduction of a related compound, 4-ethyl-6-methoxy-8-nitroquinoline, to the corresponding 8-amino derivative was successfully achieved using tin and tin(II) chloride in alcoholic hydrochloric acid. google.com

Oxidation Pathways of the Quinoline Ring System

The quinoline ring system, particularly when substituted with electron-withdrawing groups like chloro and nitro, is generally resistant to oxidation due to its electron-deficient nature. However, under harsh conditions with powerful oxidizing agents, the ring can be cleaved.

Oxidation typically targets the more electron-rich benzene ring over the electron-deficient pyridine ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, alkaline conditions can lead to the cleavage of the carbocyclic ring. youtube.com For quinoline itself, this reaction yields pyridine-2,3-dicarboxylic acid (quinisatinic acid). In the case of this compound, the reaction would be expected to be more difficult due to the deactivating substituents. If oxidation were to occur, it would likely disrupt the benzene portion of the molecule, potentially leading to complex mixtures of degradation products.

Ozonolysis is another powerful oxidative method that can cleave aromatic rings, but its application to a deactivated system like this compound is not commonly reported and would likely result in non-selective degradation. Enzymatic oxidation is also a possibility; for example, aldehyde oxidase has been shown to catalyze the hydroxylation of 5-nitroquinoline (B147367) to 2-oxo-5-nitroquinoline. nih.gov

Hydrolytic Transformations of Substituents

The substituents on the this compound ring can undergo hydrolysis under specific conditions. The C-Cl bond at position 6, being activated by the para nitro group, is susceptible to nucleophilic attack by water or hydroxide (B78521) ions, which would lead to the formation of 6-hydroxy-8-nitroquinoline.

This reaction is a specific case of the nucleophilic aromatic substitution discussed in section 3.1. The hydrolysis typically requires elevated temperatures and the presence of a base (like NaOH or KOH) to proceed at a reasonable rate. nih.gov The resulting product, a nitrophenol derivative, exists in equilibrium with its phenoxide form in basic media. Acidification is required to isolate the neutral 6-hydroxy-8-nitroquinoline.

The nitro group itself is generally stable to hydrolysis. However, under extreme conditions, such as very high temperatures and pressures with strong acid or base, it can be displaced, though this is not a common or synthetically useful transformation for this type of compound.

Derivatization Reactions of the Chloro and Nitro Groups

The chloro and nitro groups of this compound are versatile handles for further chemical modifications, often following an initial transformation like reduction.

The primary product from the reduction of the nitro group, 6-chloro-8-aminoquinoline, is a key intermediate. The amino group can undergo a wide range of reactions:

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt (6-chloroquinolin-8-diazonium chloride). This intermediate is highly versatile and can be replaced by various substituents (e.g., –OH, –CN, –F, –Br, –I) via Sandmeyer or related reactions.

Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amides.

Alkylation: It can be alkylated with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases).

The chlorine atom at C-6 can be displaced by a variety of nucleophiles, as detailed in section 3.1, to introduce diverse functionalities. Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, could potentially be employed at the C-Cl bond to form new carbon-carbon or carbon-nitrogen bonds, although the strong deactivation by the nitro group might require specific catalytic systems. After reduction of the nitro group, the reactivity in these coupling reactions would likely increase. A polymeric reagent containing 6-aminoquinoline (B144246) has been developed for the derivatization of amines and amino acids for analysis. nih.govnih.gov

Advanced Spectroscopic and Computational Investigations

Experimental Spectroscopic Characterization Techniques

Experimental spectroscopy is indispensable for the direct probing of molecular structure, bonding, and electronic behavior. Techniques such as vibrational, nuclear magnetic resonance, and electronic absorption spectroscopy each provide unique and complementary information to elucidate the complete picture of a molecule's identity and characteristics.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and characterizing the bonding framework of a molecule. FT-IR measures the absorption of infrared radiation by a molecule, causing vibrations in its bonds, while FT-Raman spectroscopy measures the inelastic scattering of monochromatic laser light. rsc.org Together, they provide a comprehensive vibrational fingerprint.

For 6-Chloro-8-nitroquinoline, the vibrational spectrum would be dominated by modes originating from the quinoline (B57606) core, the C-Cl bond, and the NO₂ group. Based on studies of related compounds like 8-chloroquinoline (B1195068) (8CQ) and 8-nitroquinoline (B147351) (8NQ), specific frequency regions can be assigned to characteristic vibrations. researchgate.net

NO₂ Group Vibrations: The nitro group typically exhibits strong and characteristic bands. The asymmetric stretching mode is expected in the 1570–1485 cm⁻¹ region, while the symmetric stretching mode appears between 1370–1320 cm⁻¹. researchgate.net These are often strong in both IR and Raman spectra.

C-Cl Vibrations: The C-Cl stretching vibration is generally observed as a strong band in the 760–505 cm⁻¹ range. dergipark.org.tr For instance, in 8-chloroquinoline, strong bands were recorded at 659 cm⁻¹ (IR) and 651 cm⁻¹ (Raman). dergipark.org.tr A similar characteristic band would be expected for the title compound.

Quinoline Ring Vibrations: The aromatic C-H stretching vibrations of the quinoline ring are anticipated to appear in the 3100–3000 cm⁻¹ range. researchgate.net The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings typically occur in the 1620-1400 cm⁻¹ region. mdpi.com C-H in-plane and out-of-plane bending modes are found in the 1300–1000 cm⁻¹ and 1000–750 cm⁻¹ regions, respectively. dergipark.org.tr

A complete vibrational assignment would be achieved by comparing the experimental FT-IR and FT-Raman spectra with theoretical frequencies obtained from quantum chemical calculations. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 8-Chloroquinoline, 8-Nitroquinoline researchgate.net |

| NO₂ Asymmetric Stretch | 1570 - 1485 | 8-Nitroquinoline researchgate.net |

| C=C / C=N Ring Stretch | 1620 - 1400 | Quinoline Derivatives dergipark.org.trmdpi.com |

| NO₂ Symmetric Stretch | 1370 - 1320 | 8-Nitroquinoline researchgate.net |

| C-H In-plane Bend | 1300 - 1000 | 6-Chloroquinoline (B1265530) dergipark.org.tr |

| C-H Out-of-plane Bend | 1000 - 750 | 6-Chloroquinoline dergipark.org.tr |

| C-Cl Stretch | 760 - 505 | 6-Chloroquinoline, 8-Chloroquinoline dergipark.org.tr |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom.

For this compound, the chemical shifts of the five aromatic protons and nine distinct carbons would be influenced by the positions and electronic effects of the chloro and nitro substituents. The chlorine atom and the nitro group are both electron-withdrawing, which generally causes a downfield shift (to higher ppm values) for nearby protons and carbons.

¹H NMR Spectrum: The protons on the quinoline ring typically appear in the 7.0–9.0 ppm range. The electron-withdrawing nature of the nitro group at position 8 would significantly deshield the proton at position 7 (H7). Similarly, the chlorine at position 6 would deshield the adjacent protons H5 and H7. The precise chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton in the structure.

¹³C NMR Spectrum: Aromatic carbons in quinoline derivatives resonate between approximately 120–155 ppm. researchgate.net The carbons directly bonded to the electronegative nitrogen (C2, C8a), chlorine (C6), and the nitro group (C8) would be expected to show the most significant downfield shifts. For instance, studies on 6-chloroquinoline show signals for C5, C6, and C7 at approximately 131.2, 134.1, and 128.0 ppm, respectively, while C8 resonates around 128.8 ppm. dergipark.org.tr The introduction of a nitro group at C8 would further shift its resonance downfield. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method are often employed to support experimental assignments. researchgate.net

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | H2, H3, H4 | 7.5 - 9.0 | Proximity to heterocyclic Nitrogen |

| ¹H | H5 | ~7.8 - 8.2 | Ortho to -Cl group |

| ¹H | H7 | ~8.0 - 8.4 | Ortho to -Cl and -NO₂ groups |

| ¹³C | C2, C4 | ~151, ~123 | Pyridine (B92270) ring carbons |

| ¹³C | C6 | ~135 | Directly attached to -Cl |

| ¹³C | C8 | >140 | Directly attached to -NO₂ |

| ¹³C | C4a, C8a | ~129, ~148 | Bridgehead carbons |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions (typically 200–800 nm). The absorption of photons promotes electrons from lower-energy molecular orbitals (like bonding π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the conjugated quinoline system. researchgate.net The presence of the chloro and nitro substituents, which act as auxochromes and chromophores, respectively, will influence the position (λₘₐₓ) and intensity of these absorption bands. A study on a co-crystal of 6-nitroquinoline (B147349) reported an absorption peak at 333 nm, attributed to a π→π* transition, indicating significant conjugation. researchgate.netresearchgate.net The addition of a chloro group is not expected to dramatically shift the λₘₐₓ but may alter the absorption intensity. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are typically weaker in intensity and may be observed as shoulders on the more intense π → π* bands. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful predictive tools that complement experimental data. They provide fundamental insights into the electronic structure, geometry, and spectroscopic properties of molecules from first principles.

DFT is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like this compound, geometry optimization would be the first step, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). dergipark.org.trresearchgate.net This process finds the lowest energy conformation of the molecule, providing precise theoretical values for bond lengths, bond angles, and dihedral angles.

The results of such an optimization would reveal how the quinoline core is distorted by the steric and electronic demands of the chloro and nitro groups. Furthermore, DFT calculations provide access to key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and simulating electronic spectra. dergipark.org.trresearchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the λₘₐₓ values observed in a UV-Vis spectrum. dergipark.org.tr

For this compound, a TD-DFT calculation would provide a theoretical UV-Vis spectrum, detailing the wavelengths, oscillator strengths (a measure of transition probability/intensity), and the nature of each electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO). This allows for the direct correlation of observed absorption bands with specific electronic promotions within the molecule's orbital structure, confirming whether they are of π → π* or n → π* character. Such calculations are invaluable for interpreting complex experimental spectra and understanding the photophysical properties of the compound. dergipark.org.tr

In-Depth Computational and Spectroscopic Data for this compound Remains Limited in Publicly Accessible Research

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. Techniques such as the analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide deep insights into the electronic structure, reactivity, and stability of chemical compounds. researchgate.netmdpi.com These theoretical calculations are often correlated with experimental spectroscopic data to validate the computational models. dergipark.org.trnih.gov

Research on analogous compounds like 6-chloroquinoline, 8-nitroquinoline, and various hydroxy-, chloro-, and nitro-substituted quinolines has been published. dergipark.org.trresearchgate.net These studies often include detailed analyses of their electronic properties, vibrational frequencies, and potential for applications in materials science or pharmacology. researchgate.netdntb.gov.ua For instance, investigations into similar molecules have successfully employed DFT methods to calculate HOMO-LUMO energy gaps, map electrostatic potentials to identify reactive sites, and use NBO analysis to understand charge delocalization. dntb.gov.ua Furthermore, Molecular Dynamics simulations have been used for other quinoline derivatives to study their dynamic behavior and interactions in different environments. researchgate.net

However, despite the application of these advanced computational methods to a wide range of related structures, specific theoretical and experimental data for this compound is conspicuously absent from the surveyed literature. Consequently, a detailed article covering the specific topics of HOMO-LUMO analysis, MEP surfaces, NBO analysis, reactivity descriptors, MD simulations, and the correlation between theoretical and experimental observations for this particular compound cannot be generated at this time. Further dedicated research would be required to produce the specific data points and analyses requested.

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Efficacy and Mechanisms

Quinoline (B57606) derivatives, particularly those halogenated and nitrated, are recognized for their potent effects against a wide range of microbial pathogens. Their mechanisms of action often involve complex interactions with essential cellular components and pathways within the microorganisms.

Derivatives of 6-Chloro-8-nitroquinoline belong to the broader class of quinolines, which have demonstrated significant antibacterial capabilities. The activity of these compounds is influenced by the nature and position of substituents on the quinoline core. For instance, chloro-substituted 8-hydroxyquinolines have shown potent antibacterial action. bepls.com Studies on various 8-hydroxyquinoline (B1678124) (8-HQ) derivatives reveal activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The primary mechanism for the antibacterial action of many 8-hydroxyquinoline derivatives, such as nitroxoline (B368727), is their ability to chelate metal ions. mdpi.com This chelation process can disrupt essential bacterial enzymes that rely on metal cations for their function, thereby inhibiting microbial growth. mdpi.com Some quinoline derivatives have also been found to interfere with bacterial cell division by inhibiting the GTPase activity of the FtsZ protein, a crucial component of the bacterial cytoskeleton. nih.gov The antibacterial efficacy of several quinoline derivatives has been quantified through measurements like the minimum inhibitory concentration (MIC) and inhibition zone diameters.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | Gram-positive bacteria | MIC Range | 3.44–13.78 µM | researchgate.net |

| Cloxyquin (5-Chloro-8-hydroxyquinoline) | L. monocytogenes | MIC | 5.57 µM | researchgate.net |

| Cloxyquin (5-Chloro-8-hydroxyquinoline) | P. shigelloides | MIC | 11.14 µM | researchgate.net |

| PH176 (an 8-hydroxyquinoline derivative) | MRSA | MIC₅₀ | 16 µg/ml | tandfonline.com |

| PH176 (an 8-hydroxyquinoline derivative) | MRSA | MIC₉₀ | 32 µg/ml | tandfonline.com |

| (8-hydroxyquinolin-5-yl) methyl 4-chlorobenzoate | S. aureus (Gram-positive) | Inhibition Zone | 21 mm | nih.gov |

The antifungal potential of quinoline derivatives is well-documented, with specific substitutions significantly enhancing their efficacy. Halogenated 8-quinolinols, including 6-chloro-8-quinolinol, have shown fungitoxicity against a variety of fungi such as Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes. researchgate.net In a series of 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione derivatives, the compound with a (3,4-dichlorophenyl)amino substituent was found to be the most effective against several Candida species, with MIC values as low as 4 µg/ml. nih.gov

The mechanisms underlying this antifungal activity are multifaceted. Research suggests that these compounds can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. researchgate.netnih.gov For example, the antifungal action of Clioquinol, a chlorinated and iodinated 8-hydroxyquinoline, against Candida species has been attributed to its ability to damage the cell wall, ultimately leading to cell death. mdpi.com

Table 2: Antifungal Activity of Selected Quinoline Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 6-[N-(3,4-dichlorophenyl)amino]-7-chloro-5,8-quinolinedione | Candida species | MIC | 4 µg/ml | nih.gov |

| PH151 (an 8-hydroxyquinoline derivative) | Candida spp. and Fusarium spp. | MIC Range | 1.0 to 16.0 µg/ml | nih.gov |

| 5,7-dichloro-2-methyl-8-quinolinol | Various fungi | General Fungitoxicity | High | nih.gov |

The quinoline scaffold is a promising framework for the development of novel antiviral agents. nih.gov Specific derivatives have demonstrated potent, dose-dependent inhibition of Dengue virus serotype 2 (DENV2). nih.govnih.gov The mechanism of action appears to occur at an early stage of the viral life cycle, with studies showing that these compounds can impair the accumulation of the viral envelope glycoprotein (B1211001) without exhibiting direct virucidal activity. nih.govbohrium.com

Beyond DENV, quinoline derivatives have shown efficacy against other viruses. For instance, certain derivatives have been found to reduce Zika Virus (ZIKV) RNA production. nih.gov The antiviral mechanism can be highly specific; one quinoline derivative was found to inhibit Enterovirus A71 by targeting the 2C helicase and VP1 protein, which are essential for viral replication. nih.gov

Anticancer Potential and Associated Molecular Pathways

Quinoline-based compounds, including nitrated and chlorinated variants, have emerged as a significant class of molecules with potent anticancer activities. researchgate.net Their therapeutic potential stems from their ability to interfere with key molecular pathways that govern cancer cell growth, proliferation, and survival.

A primary mechanism through which quinoline derivatives exert their anticancer effects is by inhibiting cell proliferation and modulating the cell cycle. For instance, a novel 8-nitro quinoline-thiosemicarbazone analogue was shown to induce cell cycle arrest at both the G1/S and G2/M phases in breast cancer cells. nih.gov Similarly, nitroxoline, a 5-nitro-8-hydroxyquinoline, effectively inhibits the proliferation of glioblastoma cells and induces cell-cycle arrest in the G1/G0 phase. researchgate.net The cytotoxic effects of these compounds are often quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

Table 3: Antiproliferative Activity of Selected Quinoline Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji (lymphoma) | IC₅₀ | 438 nM | nih.gov |

| 8-Aminoquinoline (B160924) derivative (19) | HCT 116 (colon) | IC₅₀ | 687.8 ± 35.7 µM | nih.gov |

| 8-Aminoquinoline derivative (19) | MCF-7 (breast) | IC₅₀ | 116.4 ± 2.7 µM | nih.gov |

| 8-Aminoquinoline derivative (20) | HCT 116 (colon) | IC₅₀ | 329.2 ± 5.4 µM | nih.gov |

In addition to halting cell proliferation, this compound derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis is a critical component of their anticancer activity. Studies have shown that 8-nitro quinoline analogues can trigger apoptosis through the intrinsic mitochondrial pathway, which is associated with an increase in cytotoxic reactive oxygen species (ROS) levels and the activation of caspase-3. nih.gov Nitroxoline has also been demonstrated to induce apoptosis in glioblastoma cells, evidenced by the presence of cleaved poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis. researchgate.net

Furthermore, some quinoline derivatives possess anti-angiogenic properties, meaning they can inhibit the formation of new blood vessels that tumors need to grow and spread. nih.gov Nitroxoline, for example, has been identified as an inhibitor of methionine aminopeptidase-2 (MetAP2), an enzyme linked to angiogenesis. nih.govdovepress.com This dual action of inducing apoptosis and inhibiting angiogenesis makes these compounds particularly promising candidates for cancer therapy. bohrium.com

Modulation of Nuclear Receptor Responsiveness

The ability of quinoline derivatives to interact with nuclear receptors, a class of ligand-activated transcription factors, is an area of active research. While direct studies on this compound are limited, research on structurally related compounds suggests potential modulatory effects. For instance, a compound designated as "6N" has been shown to modulate the activity of the liver receptor homolog-1 (LRH-1), a nuclear receptor that plays a crucial role in metabolism and inflammation. nih.gov The binding of ligands like 6N to the ligand-binding domain of LRH-1 can either activate or repress its transcriptional activity, depending on the cellular context and the recruitment of co-regulator proteins. nih.gov This highlights the potential for quinoline-based molecules to selectively modulate nuclear receptor responsiveness, a mechanism that could underpin a variety of physiological effects. nih.gov

Interaction with Key Enzymes (e.g., PI3K-PKB, EGFR, MAP kinase) and Receptor Tyrosine Kinases

The intricate signaling pathways within cells, often governed by key enzymes, are common targets for therapeutic agents. The interaction of this compound with such enzymes is not yet fully elucidated. However, the broader family of quinoline derivatives has been shown to influence several critical signaling cascades.

The PI3K-PKB/Akt pathway , a central regulator of cell survival, growth, and proliferation, is a known target for various therapeutic agents. nih.govnih.govwikipedia.orgdaneshyari.com While direct interaction of this compound with this pathway has not been reported, the general importance of this pathway in cellular function makes it a plausible area for future investigation of this compound's mechanism of action.

The Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase, and the subsequent MAP kinase signaling cascade are pivotal in cell proliferation and are frequently dysregulated in cancer. nih.govnih.govnih.gov Quinazoline-based compounds, which share a similar bicyclic core with quinolines, are well-established EGFR inhibitors. nih.gov This suggests that quinoline derivatives, including this compound, could potentially interact with and modulate the activity of EGFR and downstream effectors like MAP kinases, thereby influencing cell fate.

Antimalarial Activity and Parasite Growth Inhibition (e.g., Plasmodium species)

The quinoline core is the backbone of several established antimalarial drugs, including chloroquine (B1663885) and primaquine. nih.gov This historical success has spurred ongoing research into new quinoline derivatives with improved efficacy, particularly against drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov

Antileishmanial Activity and Antikinetoplastid Effects

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. Research has identified nitroquinoline derivatives as a promising class of compounds with potent antileishmanial activity. acs.orgnih.govmdpi.comresearchgate.netnih.gov

Studies on 8-nitroquinolin-2(1H)-one derivatives, which are structurally analogous to this compound, have demonstrated significant in vitro activity against Leishmania infantum. nih.gov The antileishmanial effect of these compounds is linked to their redox potential, with the nitro group playing a crucial role. nih.gov Furthermore, these compounds have shown efficacy against other kinetoplastids, such as Trypanosoma brucei, the causative agent of sleeping sickness. acs.orgnih.gov The mechanism of action is believed to involve the bioactivation of the nitro group by parasitic nitroreductases, leading to the formation of cytotoxic metabolites that damage the parasite. nih.gov

| Compound Class | Target Organism | Key Findings |

| 8-nitroquinolin-2(1H)-one derivatives | Leishmania infantum | Activity is dependent on the redox potential conferred by the nitro group. |

| 8-nitroquinolin-2(1H)-one derivatives | Trypanosoma brucei | Demonstrates broad antikinetoplastid effects. |

| 8-aminoquinolines | Leishmania species | Shows significant in vitro activity against amastigotes. nih.gov |

Other Pharmacological Activities

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in a wide range of diseases. Certain synthetic quinoline derivatives have been investigated for their anti-inflammatory properties. One study on a hybrid quinoline compound demonstrated significant anti-inflammatory effects in animal models, comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov The proposed mechanism of action for this effect was the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. nih.gov Although this was not a direct study of this compound, it suggests that the quinoline scaffold can be a valuable template for the development of novel anti-inflammatory agents.

Neuroprotective Properties (e.g., Iron-Chelation)

Neurodegenerative diseases are often associated with oxidative stress and the dysregulation of metal ions, particularly iron. The ability of certain molecules to chelate iron and prevent its participation in damaging free radical-generating reactions is a promising therapeutic strategy. nih.govresearchgate.netscilit.com

Antioxidant Activity

A thorough review of scientific databases and literature reveals no specific studies investigating the antioxidant activity of this compound. While research has been conducted on the antioxidant properties of various other quinoline derivatives, particularly those containing hydroxyl groups, data pertaining directly to this compound is not present in the available literature. Therefore, its potential to act as an antioxidant, to scavenge free radicals, or to modulate oxidative stress pathways remains uninvestigated.

Antihypertensive and Cardiotonic Effects

There is currently no published research available that specifically examines the antihypertensive or cardiotonic effects of this compound. The potential of this compound to modulate blood pressure or influence cardiac muscle contractility has not been a subject of scientific investigation according to accessible records.

Antitubercular and Antimycobacterial Potentials

Specific studies detailing the antitubercular and antimycobacterial activities of this compound are limited. However, research into related classes of compounds provides some context. Certain studies have explored the impact of substitutions at the C-6 and C-8 positions of the quinoline ring on antimycobacterial efficacy.

For instance, research on quinolone analogs has indicated that some derivatives featuring a nitro group at the C-6 position (6-nitroquinolones) demonstrated notable inhibitory activity against Mycobacterium tuberculosis and various atypical mycobacteria. In contrast, another study on arylated quinoline carboxylic acids found that while a 6-chloro derivative was a potent inhibitor of M. tb. H37Rv, the corresponding 6-nitro derivative showed poor potency. These findings highlight the complex structure-activity relationships of substituted quinolines. However, without direct experimental data for this compound, its specific potential as an antitubercular or antimycobacterial agent remains undetermined.

Antifilarial Activity

A comprehensive search of the scientific literature indicates that the antifilarial activity of this compound has not been evaluated. While other quinoline-containing compounds, such as chloroquine, have been studied for their effects against filarial parasites, no such investigations have been reported for this compound.

Anticonvulsant Effects

There is no scientific literature available regarding the anticonvulsant properties of this compound. Research into the anticonvulsant potential of quinoline derivatives has been conducted on other analogs, but the specific compound this compound has not been a subject of these studies.

Investigation of Binding Affinities and Target Interactions

Computational Docking Studies for Ligand-Target Recognition

No specific computational docking studies for this compound have been published in the peer-reviewed scientific literature. While molecular docking is a common method to predict the binding affinity and interaction of ligands with biological targets, and has been applied to various other quinoline derivatives to explore their mechanisms of action, this specific compound has not been the subject of such in silico analysis. Therefore, its potential binding targets and interaction modes are currently unknown.

Identification of Key Intermolecular Interactions

The biological efficacy and the solid-state structure of this compound are significantly influenced by a variety of non-covalent interactions. These forces, while weaker than covalent bonds, are crucial in determining how the molecule interacts with biological targets and how it self-assembles. The primary intermolecular forces at play include hydrogen bonding and various forms of π-interactions.

Hydrogen Bonding:

While this compound does not possess a classic hydrogen bond donor (like an -OH or -NH group), the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as water or amino acid residues in a biological environment, these sites can engage in hydrogen bonding. Computational studies on related nitroaromatic compounds suggest that the nitro group is a potent hydrogen bond acceptor. acs.orgmdpi.com

π-Interactions:

The aromatic nature of the quinoline ring system is central to its ability to participate in various π-interactions. These are crucial for the stabilization of molecular complexes and crystal packing.

π-π Stacking: The planar structure of the quinoline core facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions are a significant driving force in the crystal packing of many aromatic compounds and are also implicated in the binding of ligands to biological macromolecules. nih.govnih.gov Studies on various quinoline derivatives have demonstrated the prevalence of such stacking interactions. nih.gov

π-Hole Interactions: The nitro group in this compound introduces a region of positive electrostatic potential on the nitrogen atom, known as a π-hole. This region can interact favorably with electron-rich areas, such as the lone pairs of oxygen or sulfur atoms in biological molecules. nih.gov This type of interaction has been recognized as a significant contributor to ligand-protein binding. nih.gov

Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site. nih.gov This non-covalent interaction is increasingly recognized for its importance in molecular recognition and drug design.

Pi-Alkyl Interactions: While less commonly discussed for this specific molecule, the aromatic ring of this compound could potentially engage in pi-alkyl interactions with alkyl side chains of amino acids in a protein binding pocket. These interactions involve the electrostatic attraction between the electron-rich π-system and a positively charged alkyl group.

Computational Insights:

The following table summarizes the key potential intermolecular interactions for this compound based on the functional groups present and data from related compounds.

| Interaction Type | Participating Groups in this compound | Potential Interacting Partners | Significance |

| Hydrogen Bonding | Quinoline Nitrogen, Nitro Group Oxygens (Acceptors) | Water, Amino Acid Residues (-OH, -NH) | Biological target recognition, Solvation |

| π-π Stacking | Quinoline Aromatic System | Other Aromatic Rings (e.g., in DNA, Proteins) | Crystal packing, Ligand-receptor binding |

| π-Hole Interaction | Nitro Group Nitrogen | Lone Pairs of Oxygen/Sulfur (e.g., in Proteins) | Ligand-protein binding affinity |

| Halogen Bonding | Chlorine Atom | Nucleophilic atoms (e.g., O, N, S) | Molecular recognition, Drug design |

| Pi-Alkyl Interaction | Quinoline Aromatic System | Alkyl Side Chains of Amino Acids | Protein-ligand stabilization |

Structure Activity Relationship Sar Studies and Substituent Effects

Influence of Halogenation Position and Nature on Biological Activity

The position and nature of halogen substituents on the quinoline (B57606) ring are critical determinants of biological activity. While direct comparative studies on a series of 6-halo-8-nitroquinolines are not extensively documented, broader research on halogenated quinolines provides significant insights into these structure-activity relationships.

Halogenation, in general, has been shown to enhance the biological efficacy of quinoline derivatives, a phenomenon often attributed to increased lipophilicity, which can improve cell membrane permeability. Studies on various quinoline-based compounds have demonstrated that the location of the halogen atom significantly impacts the pharmacological profile. For instance, in a series of pyrano[3,2-h]quinolone derivatives, analogues bearing a chlorine atom at the 6-position were found to be the most active. This suggests that for certain biological targets, the 6-position is an optimal site for halogen substitution.

To illustrate the impact of halogenation on biological activity, the following table presents data from a study on substituted 2-phenylquinoline (B181262) derivatives, highlighting how different substituents at the 6-position, including halogens, affect cytotoxicity against various cancer cell lines.

| Compound | 6-Substituent | R | IC50 (μM) vs. HeLa | IC50 (μM) vs. PC3 | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. SKBR-3 |

| 1 | H | H | >100 | >100 | >100 | >100 |

| 2 | Me | H | 49.61 | 38.25 | 78.41 | >100 |

| 3 | OMe | H | 67.24 | 45.19 | 89.26 | >100 |

| 4 | Cl | H | 29.35 | 32.14 | 55.18 | 89.47 |

| 5 | Br | H | 25.19 | 35.29 | 49.37 | 79.22 |

| 6 | I | H | 33.26 | 39.84 | 60.19 | 95.38 |

| 7 | F | H | 45.18 | 42.15 | 69.84 | >100 |

Data adapted from a study on the cytotoxicity of 2-arylquinoline derivatives.

Role of the Nitro Group and its Position in Modulating Efficacy

The nitro group, a strong electron-withdrawing moiety, significantly influences the biological activity of quinoline derivatives. Its position on the quinoline ring is a critical factor in determining its effect on the molecule's pharmacological profile.

In the case of 6-chloro-8-nitroquinoline, the nitro group is situated at the 8-position. Research on other nitro-substituted quinolines indicates that this group can enhance cytotoxic and antimicrobial activities. For example, in a study comparing 8-hydroxyquinoline (B1678124) and 8-nitroquinoline (B147351) derivatives, the presence of electron-withdrawing groups, such as nitro and halogen, at positions 5 and 7 of the 8-hydroxyquinoline scaffold was found to improve the inhibition of cystathionine (B15957) beta-synthase (CBS), an enzyme implicated in certain cancers. This suggests that the electron-withdrawing nature of the 8-nitro group in this compound could be a key contributor to its biological activity.

The position of the nitro group is also a determining factor. Studies on chalcones, which share some structural similarities with the quinoline ring system, have shown that the position of the nitro group (ortho, meta, or para) significantly affects their anti-inflammatory and vasorelaxant activities. This principle likely extends to the quinoline scaffold, where the placement of the nitro group at the 8-position will have a distinct impact on the molecule's electronic and steric properties compared to other positions.

Impact of Combined Halogen and Nitro Substituents on Pharmacological Profiles

The simultaneous presence of both a halogen and a nitro group on the quinoline ring, as seen in this compound, results in a unique pharmacological profile that is a product of the combined electronic and steric effects of these two substituents. Both the chloro and nitro groups are electron-withdrawing, which can significantly alter the electron density of the quinoline ring system, potentially influencing its interaction with biological macromolecules.

A study on the synthesis and biological evaluation of a series of 6-substituted-2-(substituted-phenyl)-quinoline derivatives provides valuable insights into the combined effects of chloro and nitro substituents. The following table summarizes the antimicrobial and antitubercular activities of some of these compounds.

| Compound | R | R1 | Antibacterial Activity (Zone of inhibition in mm) vs. S. aureus | Antifungal Activity (Zone of inhibition in mm) vs. A. niger | Antitubercular Activity (MIC in μg/mL) vs. M. tuberculosis H37Rv |

| 4a | 4-Cl-C6H4 | Cl | 18 | 17 | 12.5 |

| 4b | 4-F-C6H4 | Cl | 17 | 16 | 25 |

| 4c | 4-CH3-C6H4 | Cl | 16 | 15 | 50 |

| 4d | 4-Cl-C6H4 | F | 17 | 16 | 25 |

| 4e | 4-F-C6H4 | F | 16 | 15 | 50 |

| 4f | 4-CH3-C6H4 | F | 15 | 14 | 100 |

| 4g | 4-Cl-C6H4 | NO2 | 19 | 18 | 6.25 |

| 4h | 4-F-C6H4 | NO2 | 18 | 17 | 12.5 |

| 4i | 4-CH3-C6H4 | NO2 | 17 | 16 | 25 |

Data adapted from a study on the biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives.

The data suggests that the combination of a chloro group on the phenyl ring and a nitro group at the 6-position of the quinoline ring (compound 4g) results in the most potent antitubercular activity and strong antimicrobial activity. This highlights a synergistic or additive effect of these two electron-withdrawing groups in enhancing the biological efficacy of the quinoline scaffold.

Effects of Further Functionalization on Bioactivity

The introduction of additional functional groups onto the this compound scaffold can further modulate its biological activity. The nature and position of these new substituents can lead to enhanced potency, improved selectivity, or altered pharmacological profiles.

One study on the functionalization of a 7-methyl-8-nitroquinoline (B1293703) scaffold provides a compelling example of how sequential modifications can impact cytotoxicity. The following table illustrates the changes in IC50 values against the Caco-2 cell line as the molecule is progressively functionalized.

| Compound | Structure | IC50 (μM) |

| A+B | 7-methylquinoline and 5-methylquinoline (B1294701) (mixture) | 2.62 |

| C | 7-methyl-8-nitroquinoline | 1.87 |

| D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | 0.93 |

| E | 8-nitro-7-quinolinecarbaldehyde | 0.53 |

| F | 8-amino-7-quinolinecarbaldehyde | 1.14 |

Data adapted from a study on the cytotoxicity of functionalized quinoline derivatives.

This data demonstrates that the introduction of a nitro group (C) increases cytotoxicity compared to the parent methylquinolines (A+B). Further functionalization of the methyl group to a dimethylaminoethenyl group (D) and then to a carbaldehyde (E) leads to a progressive increase in cytotoxic activity. Interestingly, the reduction of the nitro group to an amino group (F) results in a decrease in cytotoxicity compared to the nitro-aldehyde derivative (E), underscoring the significant role of the nitro group in the observed activity. While this study was not performed on a 6-chloroquinoline (B1265530) backbone, it provides a strong indication that similar functionalization strategies on this compound could lead to significant and predictable changes in bioactivity.

Conformational Analysis and its Relevance to Receptor Binding

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological receptor and elicit a pharmacological response. Conformational analysis of this compound and its derivatives can, therefore, provide valuable insights into the structural requirements for their biological activity.

Furthermore, computational studies, such as Density Functional Theory (DFT), have been employed to investigate the structural and electronic features of substituted quinolines. A DFT study on 6-chloroquinoline has provided information on its optimized geometry, bond lengths, and bond angles. Such computational approaches can be extended to this compound to predict its preferred conformation and electronic properties.

Molecular modeling and docking studies can then be used to simulate the interaction of the predicted conformation of this compound with the active site of a target receptor. These in silico methods can help to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for biological activity. By understanding the conformational preferences and the nature of receptor binding, it is possible to rationally design new derivatives of this compound with improved efficacy and selectivity.

Synthesis and Biological Evaluation of Advanced Derivatives and Analogues

Design and Synthesis of Multi-Substituted Quinoline (B57606) Systems

The synthesis of multi-substituted quinoline systems often begins with foundational reactions that construct the core heterocyclic structure from simpler aromatic amines. One established method involves the reaction of a substituted aniline (B41778), such as 4-nitroaniline (B120555), with a benzaldehyde (B42025) derivative and pyruvic acid in absolute ethanol (B145695). This pathway, a variation of the Doebner-von Miller reaction, yields a 2,6-disubstituted-quinoline-4-carboxylic acid. semanticscholar.org

For instance, the reaction of 4-nitroaniline with 4-chlorobenzaldehyde (B46862) and pyruvic acid produces 2-(4-chlorophenyl)-6-nitroquinoline-4-carboxylic acid. This carboxylic acid derivative serves as a crucial intermediate. It can be further functionalized by converting the carboxylic acid group into a carbohydrazide (B1668358). This is typically achieved by first treating the carboxylic acid with thionyl chloride to form the acyl chloride, followed by a reaction with hydrazine (B178648) hydrate (B1144303). semanticscholar.orgresearchgate.net This process results in the formation of 2-(4-chlorophenyl)-6-nitroquinoline-4-carbohydrazide, a key precursor for creating a variety of heterocyclic systems attached at the 4-position of the quinoline ring. semanticscholar.orgresearchgate.net This multi-step synthesis demonstrates a robust strategy for creating a library of quinoline derivatives with diverse substitutions at the 2, 4, and 6 positions, starting from readily available materials.

Exploration of Quinoline Hybrid Molecules

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to develop agents with enhanced efficacy or novel mechanisms of action. The 6-chloro-8-nitroquinoline scaffold has been successfully incorporated into hybrid molecules, particularly with five-membered heterocyclic rings like oxadiazoles (B1248032) and triazoles, which are known for their broad biological activities. semanticscholar.orgresearchgate.net

Starting from the 2-(substituted-phenyl)-6-(nitro)quinoline-4-carbohydrazide intermediate, different heterocyclic rings can be appended.

Quinoline-Oxadiazole Hybrids: The synthesis of 5-[2-(substituted-phenyl)-6-nitro-quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is achieved by refluxing the quinoline-4-carbohydrazide (B1304848) with carbon disulphide and potassium hydroxide (B78521) in an alcoholic medium. researchgate.net This reaction proceeds until the evolution of hydrogen sulfide (B99878) gas ceases, indicating the formation of the oxadiazole ring.

Quinoline-Triazole Hybrids: A similar strategy is employed to create quinoline-triazole hybrids. The reaction of the quinoline-4-carbohydrazide with carbon disulphide and potassium hydroxide, followed by the addition of hydrazine hydrate, leads to the formation of 4-amino-5-[2-(substituted-phenyl)-6-nitro-quinolin-4-yl]-4H-1,2,4-triazole-3-thiols. semanticscholar.org

These synthetic schemes highlight the utility of the quinoline-4-carbohydrazide as a versatile intermediate for accessing a range of quinoline-based hybrid molecules, effectively combining the quinoline core with other biologically active heterocyclic systems.

Development of this compound as a Building Block for Complex Molecules

The utility of this compound and its precursors extends beyond simple derivatization, establishing it as a fundamental building block for constructing more elaborate molecular architectures. The synthetic pathways used to create its derivatives underscore its role as a scaffold that can be systematically and predictably modified.

The initial synthesis of the quinoline core itself, for example through the reaction of 4-nitroaniline with various benzaldehydes and pyruvic acid, establishes the 2- and 6-substitutions. semanticscholar.orgresearchgate.net The resulting quinoline-4-carboxylic acid is not an endpoint but a platform for further complexity. The conversion of the carboxylic acid at the C-4 position into a carbohydrazide is a key step that opens up a plethora of synthetic possibilities. semanticscholar.orgresearchgate.net This carbohydrazide moiety is a nucleophile and a precursor for cyclization reactions, enabling the fusion or attachment of other ring systems. The subsequent reactions with carbon disulphide and either potassium hydroxide alone or in combination with hydrazine hydrate demonstrate the formation of complex heterocyclic systems—1,3,4-oxadiazole-2-thiols and 4-amino-1,2,4-triazole-3-thiols, respectively—at the 4-position. semanticscholar.orgresearchgate.net This strategic, step-wise approach allows for the controlled construction of complex molecules where the 6-nitro-substituted quinoline unit serves as the central framework.

Biological Profiling of Novel Derivatives

Following their synthesis, novel derivatives of 6-nitroquinoline (B147349) have been subjected to biological screening to evaluate their potential as therapeutic agents. Specifically, their antimicrobial and antitubercular activities have been investigated. semanticscholar.orgresearchgate.net The biological activity is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The synthesized quinoline-oxadiazole and quinoline-triazole hybrids were tested against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Aspergillus clavatus). semanticscholar.orgresearchgate.net Furthermore, their activity against Mycobacterium tuberculosis H37Rv was evaluated to determine their potential as antitubercular agents. semanticscholar.org

The results, often compared against standard drugs like Ampicillin, Ciprofloxacin, and Griseofulvin, reveal that the specific substitutions on the quinoline and the attached phenyl ring significantly influence the biological activity. semanticscholar.orgresearchgate.net

MIC values are in µg/mL. Lower values indicate higher potency.

| Compound ID | R (at C-2) | R1 (at C-6) | Heterocycle (at C-4) | S. aureus | E. coli | A. niger |

|---|---|---|---|---|---|---|

| 4a | 4-Cl-C₆H₄ | NO₂ | 1,3,4-Oxadiazole-2-thiol | >250 | 200 | 250 |

| 4b | 4-F-C₆H₄ | NO₂ | 1,3,4-Oxadiazole-2-thiol | >250 | 250 | 200 |

| 4c | 4-CH₃-C₆H₄ | NO₂ | 1,3,4-Oxadiazole-2-thiol | >250 | 250 | >250 |

| 4g | 4-Cl-C₆H₄ | NO₂ | 4-Amino-1,2,4-triazole-3-thiol | 100-200 | >250 | 200 |

| 4h | 4-F-C₆H₄ | NO₂ | 4-Amino-1,2,4-triazole-3-thiol | 50-100 | 200-250 | 100-200 |

| 4i | 4-CH₃-C₆H₄ | NO₂ | 4-Amino-1,2,4-triazole-3-thiol | 100-200 | 200 | 200-250 |

| Ciprofloxacin | - | - | - | 0.05-1 | 0.01-0.5 | - |

| Griseofulvin | - | - | - | - | - | 0.1-1 |

Data synthesized from findings reported in scientific literature. semanticscholar.orgresearchgate.net

MIC values are in µg/mL. Lower values indicate higher potency.

| Compound ID | R (at C-2) | R1 (at C-6) | Heterocycle (at C-4) | MIC (µg/mL) |

|---|---|---|---|---|

| 4g | 4-Cl-C₆H₄ | NO₂ | 4-Amino-1,2,4-triazole-3-thiol | 6.25 |

| 4h | 4-F-C₆H₄ | NO₂ | 4-Amino-1,2,4-triazole-3-thiol | 6.25 |

| 4i | 4-CH₃-C₆H₄ | NO₂ | 4-Amino-1,2,4-triazole-3-thiol | 12.5 |

Data sourced from scientific literature. semanticscholar.org

The biological profiling indicates that while many derivatives show moderate antibacterial and antifungal activity, certain compounds, particularly the triazole hybrids, exhibit promising activity against Mycobacterium tuberculosis. semanticscholar.org These findings underscore the importance of continued exploration and modification of the this compound scaffold to develop new therapeutic agents.

Future Perspectives in Research on 6 Chloro 8 Nitroquinoline

Rational Design of Enhanced Bioactive Agents with Improved Efficacy

The rational design of new therapeutic agents based on the 6-chloro-8-nitroquinoline scaffold is a promising avenue for drug discovery. This approach relies on understanding the structure-activity relationships (SAR) to make targeted modifications to the molecule to enhance its biological activity and improve its pharmacokinetic profile. nbinno.commdpi.com

The presence of the chloro group at the C6 position and the nitro group at the C8 position significantly influences the molecule's electronic properties and its potential interactions with biological targets. nbinno.com Research on related quinoline (B57606) derivatives has demonstrated that substituents at the C6 position can have a marked impact on potency. For instance, in a series of 2-arylvinylquinolines, analogues with a chlorine atom at the C6 position exhibited greater antiplasmodial activity compared to those with hydrogen, methoxy, or fluorine groups at the same position. nih.gov This suggests that the 6-chloro substituent is a key determinant for biological efficacy in certain contexts.

Future rational design strategies will likely involve:

Modification of the Nitro Group: The nitro group at the C8 position can be reduced to an amino group, which can then serve as a handle for introducing a wide variety of substituents. This would allow for the creation of a library of novel compounds with diverse chemical properties.

Derivatization at Other Positions: The quinoline ring offers multiple points for chemical modification. Introducing different functional groups at other available positions on the scaffold could lead to new molecules with enhanced target specificity and reduced off-target effects. nbinno.com

Computational Modeling: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be employed to predict the biological activity of newly designed analogues, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

By systematically exploring these modifications, researchers can design and synthesize new this compound derivatives with potentially superior efficacy against a range of diseases.

| Scaffold Position | Existing Group | Potential Modification Strategy | Anticipated Outcome | Reference |

|---|---|---|---|---|

| C6 | -Cl (Chloro) | Retain or replace with other halogens | Optimize potency; SAR studies show -Cl enhances activity in some series. nih.gov | nih.gov |

| C8 | -NO₂ (Nitro) | Reduction to -NH₂ followed by amidation, alkylation, etc. | Create diverse libraries of compounds for screening; introduce new pharmacophores. | nbinno.com |

| Other Positions (e.g., C2, C4) | -H | Introduction of various substituents (e.g., aryl, alkyl, heterocyclic groups) | Explore new chemical space, improve target binding, and modulate pharmacokinetic properties. nbinno.com | nbinno.com |

Exploration of Novel Mechanisms of Action for Therapeutic Applications

While this compound itself is primarily a synthetic intermediate, its core structure is shared by compounds with known biological activities, suggesting potential mechanisms of action that warrant further investigation. A key area of exploration is the metal-chelating ability inherent to the quinoline scaffold, which can be significantly influenced by its substituents. researchgate.netresearchgate.net

Derivatives of 8-hydroxyquinoline (B1678124) are known for their wide range of pharmacological applications, which are often linked to their ability to chelate metal ions like iron, copper, and zinc. nih.govnih.gov The presence of a nitro group, as seen in the related compound nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), can enhance this chelating ability. researchgate.net The nitro group may also act as a source of nitrogen radicals, which can alter intracellular signaling pathways. researchgate.net The antibacterial action of nitroxoline, for instance, is thought to stem from its ability to complex metal ions that are essential for bacterial growth. nih.gov

Future research into the mechanisms of action for derivatives of this compound could focus on:

Metal Chelation: Investigating the ability of its derivatives, particularly those modified at the 8-position, to bind to biologically relevant metal ions and disrupt metal homeostasis in pathogenic organisms or cancer cells. researchgate.netmdpi.com

Enzyme Inhibition: Screening for inhibitory activity against key enzymes involved in disease progression. For example, nitroxoline has been identified as an inhibitor of methionine aminopeptidase, a protein involved in angiogenesis. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation: Assessing the capacity of these compounds, particularly in the presence of transition metals like copper, to generate intracellular ROS, which can induce oxidative stress and lead to cell death in cancer cells. nih.gov

Understanding these potential mechanisms is crucial for identifying the most promising therapeutic applications for novel agents derived from this scaffold.

Development of Advanced Synthetic Strategies for Sustainable Production

The classical synthesis of this compound can be achieved through the Skraup reaction, a well-established method for producing quinolines. orgsyn.org This procedure involves the reaction of a substituted aromatic amine with glycerol (B35011), an oxidizing agent like arsenic oxide, and sulfuric acid. orgsyn.org While effective, traditional methods like the Skraup reaction often involve harsh conditions, hazardous reagents, and complex work-up procedures. orgsyn.orgresearchgate.net

The principles of green chemistry offer a framework for developing more sustainable and efficient synthetic routes. mdpi.com Future research in this area will focus on creating advanced synthetic strategies that are more environmentally friendly and economically viable. researchgate.net

Key areas for development include:

Alternative Catalysts: Replacing hazardous reagents like arsenic oxide with recyclable and less toxic catalysts. researchgate.net Nanoparticle catalysts and heterogeneous catalysts are promising alternatives that can be easily separated from the reaction mixture and reused. researchgate.net

Greener Solvents: Substituting traditional organic solvents with more environmentally benign options such as water, ionic liquids, or supercritical fluids. researchgate.net Solvent-free reactions, where the reactants are mixed without a solvent, represent an even more sustainable approach. mdpi.com

Energy-Efficient Methods: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comnih.gov

Continuous Flow Synthesis: Transitioning from batch production to continuous flow processes. mdpi.com Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability, making it an attractive option for industrial-scale production. mdpi.com

| Synthetic Strategy | Description | Advantages for Sustainable Production | Reference |

|---|---|---|---|

| Classical Skraup Reaction | Reaction of an amine with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic oxide). orgsyn.org | Established and high-yielding for specific substrates. | orgsyn.org |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture rapidly and uniformly. | Reduced reaction times, increased yields, and often milder conditions. researchgate.net | researchgate.netresearchgate.net |

| Solvent-Free Mechanochemistry | Reactions are initiated by mechanical energy (grinding) at room temperature, minimizing or eliminating solvent use. nih.gov | Reduces waste, lowers energy consumption, and simplifies purification. mdpi.comnih.gov | mdpi.comnih.gov |

| Continuous Flow Chemistry | Reactants are continuously pumped through a reactor where the reaction occurs. | Enhanced safety, better process control, easy scalability, and potential for automation. mdpi.com | mdpi.com |

| Use of Green Catalysts | Employing recyclable or biodegradable catalysts to replace hazardous reagents. | Reduces toxic waste and improves the atom economy of the reaction. researchgate.net | researchgate.netresearchgate.net |

Applications in Chemical Biology and Advanced Drug Discovery

Beyond its role as a precursor to potential therapeutic agents, this compound and its derivatives have potential applications as tools in chemical biology and advanced drug discovery. The quinoline core is a versatile building block that allows for the creation of complex molecular architectures. nbinno.comnih.gov

In drug discovery, this compound serves as an ideal starting material for generating compound libraries. nbinno.com Through combinatorial chemistry, the functional groups on the scaffold can be systematically varied to produce a large number of distinct molecules. These libraries can then be screened against various biological targets to identify new hit compounds, which can be further optimized into lead compounds for drug development.

In chemical biology, quinoline derivatives are valuable as chemical probes to study biological processes. For example, many 8-hydroxyquinoline derivatives are known to be fluorescent chemosensors for metal ions. nih.govscispace.com This property could be exploited to develop probes based on the this compound scaffold for detecting and quantifying metal ions in biological systems. Such tools are invaluable for studying the role of metals in health and disease.

Potential future applications include:

Fragment-Based Drug Discovery (FBDD): The this compound scaffold could be used as a molecular fragment for screening against protein targets to identify binding interactions that can be built upon to create potent inhibitors.

Development of Chemical Probes: Synthesis of fluorescently labeled or biotinylated derivatives to serve as probes for target identification, cellular imaging, and studying mechanism of action.